Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its unique structural characteristics and potential applications in medicinal chemistry. This compound features a piperidine ring and a pyrazole moiety, which contribute to its biological activity. It is classified under organic compounds, specifically within the category of piperidinecarboxylic acids and their derivatives, making it a subject of interest for various pharmacological studies.
The compound can be sourced from various chemical suppliers and is often used in research laboratories for synthetic and pharmacological investigations. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug development.
The synthesis of ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate typically involves several key steps:
The synthesis may require specific reaction conditions, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is . Its structure includes:
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
These reactions are often influenced by factors such as solvent choice, temperature, and concentration of reactants. Kinetics and thermodynamics play crucial roles in determining reaction pathways.
The mechanism of action for ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate involves interactions at a molecular level that may affect biological pathways:
Research indicates that compounds with similar structures can produce significant physiological effects through modulation of nitric oxide synthase activity, impacting vascular smooth muscle relaxation and angiogenesis.
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate has several notable applications:
This compound represents a versatile scaffold in medicinal chemistry, providing avenues for further research into its biological activities and therapeutic potential.
The pyrazole ring, a five-membered heterocycle with adjacent nitrogen atoms, was first isolated as 1-pyrazolyl-alanine from watermelon seeds in 1959 [3]. This discovery ignited interest in its pharmacological potential, leading to early therapeutics like antipyrine (analgesic, 1884) and phenylbutazone (anti-inflammatory, 1949) [3] [7]. By the 1990s, pyrazole gained prominence with celecoxib, a selective COX-2 inhibitor, demonstrating the scaffold’s capacity for target specificity [3]. Concurrently, the piperidine moiety—a six-membered nitrogen-containing heterocycle—emerged as a privileged structure in natural alkaloids (e.g., piperine) and synthetic drugs. Its conformational flexibility enabled optimal binding to biological targets, evidenced by CNS agents like the antipsychotic haloperidol and the antidepressant paroxetine [6] [7].
Table 1: Milestones in Pyrazole and Piperidine Drug Development
| Era | Pyrazole Drugs | Piperidine Drugs | Therapeutic Role |
|---|---|---|---|
| 1880s | Antipyrine | - | Analgesic/Antipyretic |
| 1950s | Phenylbutazone | Meperidine | Anti-inflammatory/Opioid analgesic |
| 1990s | Celecoxib | Paroxetine | COX-2 inhibitor/SSRI antidepressant |
| 2000s | Crizotinib | Risperidone | Anticancer/Antipsychotic |
The fusion of pyrazole and piperidine leverages complementary pharmacodynamic and pharmacokinetic properties. Structurally, pyrazole contributes:
Table 2: Molecular Properties of Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylate
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂ | Balanced carbon/heteroatom ratio |
| Molecular Weight | 223.27 g/mol | Optimal for oral bioavailability |
| Topological Polar Surface Area (TPSA) | 56.15 Ų | Moderate membrane permeability |
| LogP | 0.98 | Ideal lipophilicity for CNS penetration |
| Hydrogen Bond Acceptors | 5 | Enhanced target binding |
| Hydrogen Bond Donors | 1 (piperidine NH) | Critical for ionic interactions |
This hybrid serves as a multifunctional scaffold for rational drug design. Synthetic accessibility underpins its utility: Optimized routes employ continuous flow reactors to achieve yields of 75–85% and purity >95% [2]. Key reactions include:
Table 3: Therapeutic Applications of Hybrid Derivatives
| Therapeutic Area | Derivative Structure | Biological Activity | Mechanism |
|---|---|---|---|
| Oncology | 1-(3-Aroxypropyl)-3-aryl variants | Autophagy induction in A549 (IC₅₀ = 32–48 μM) | mTOR-independent pathway [3] |
| Neuroscience | N-Alkylated piperidine analogues | Dopamine D2 receptor binding (Kᵢ = 12 nM) | Allosteric modulation [2] |
| Inflammation | Carboxylic acid hydrolysis products | COX-2 inhibition (IC₅₀ = 0.28 μM) | Competitive active-site binding [3] |
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0